(2Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]prop-2-enenitrile
CAS No.: 692287-42-6
Cat. No.: VC4432528
Molecular Formula: C24H15FN2O
Molecular Weight: 366.395
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 692287-42-6 |
|---|---|
| Molecular Formula | C24H15FN2O |
| Molecular Weight | 366.395 |
| IUPAC Name | (Z)-2-(2-fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C24H15FN2O/c25-23-7-3-1-5-21(23)18(14-26)13-17-9-11-20(12-10-17)27-15-19(16-28)22-6-2-4-8-24(22)27/h1-13,15-16H/b18-13+ |
| Standard InChI Key | BAZHMLSSEHJZMW-QGOAFFKASA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)C=C(C#N)C4=CC=CC=C4F)C=O |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound (Figure 1) consists of three primary components:
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2-Fluorophenyl group: A benzene ring with a fluorine substituent at the ortho position, enhancing electron-withdrawing effects.
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Indole core: A 1H-indole scaffold substituted with a formyl group (-CHO) at the 3-position, introducing electrophilic reactivity .
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Propenenitrile backbone: A Z-configured α,β-unsaturated nitrile (C≡N) linking the fluorophenyl and indole-containing phenyl groups, enabling conjugation and dipole interactions .
Molecular Formula: C₂₄H₁₅FN₂O
Molecular Weight: 366.395 g/mol .
Table 1: Key Structural Features
Synthesis Pathways
Multi-Step Synthetic Strategy
The synthesis (Scheme 1) typically involves:
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Indole Functionalization:
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Suzuki-Miyaura Coupling:
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Knoevenagel Condensation:
Yield Optimization:
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Use of anhydrous solvents (e.g., THF, DMF) and inert atmospheres improves reaction efficiency.
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Catalytic systems like Pd(PPh₃)₄ for Suzuki couplings achieve yields >75% .
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
| Property | (2Z)-Compound | Analog (Fluvastatin Intermediate ) |
|---|---|---|
| Molecular Weight | 366.39 | 379.42 |
| Melting Point | Not reported | 136–138°C |
| π-Conjugation Length | Extended | Moderate |
Chemical Reactivity
Functional Group Transformations
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Nitrile Hydrolysis:
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Under acidic (H₂SO₄) or basic (NaOH) conditions, converts to carboxylic acid or amide.
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Example: .
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Formyl Group Reactions:
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Electrophilic Aromatic Substitution:
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Fluorophenyl ring undergoes nitration or sulfonation at meta positions due to fluorine’s directing effects.
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